N-[2-(2-fluorophenoxy)ethyl]quinoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-fluorophenoxy)ethyl]quinoline-2-carboxamide is a chemical compound with the molecular formula C18H15FN2O2 and a molecular weight of 310.32 g/mol This compound is characterized by the presence of a quinoline ring, a carboxamide group, and a fluorophenoxyethyl moiety
Preparation Methods
The synthesis of N-[2-(2-fluorophenoxy)ethyl]quinoline-2-carboxamide typically involves the reaction of quinoline-2-carboxylic acid with 2-(2-fluorophenoxy)ethylamine under specific reaction conditions. The process may include steps such as esterification, amidation, and purification to obtain the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
N-[2-(2-fluorophenoxy)ethyl]quinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of quinoline-2-carboxamide derivatives.
Scientific Research Applications
N-[2-(2-fluorophenoxy)ethyl]quinoline-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-[2-(2-fluorophenoxy)ethyl]quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, leading to the inhibition of key biological processes. The fluorophenoxyethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and exert its effects at the molecular level .
Comparison with Similar Compounds
N-[2-(2-fluorophenoxy)ethyl]quinoline-2-carboxamide can be compared with other quinoline derivatives, such as:
Quinoline-2-carboxamide: Lacks the fluorophenoxyethyl group, resulting in different chemical and biological properties.
2-(2-fluorophenoxy)ethylamine: Lacks the quinoline moiety, leading to different reactivity and applications.
N-[2-(2-chlorophenoxy)ethyl]quinoline-2-carboxamide: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.
The unique combination of the quinoline ring, carboxamide group, and fluorophenoxyethyl moiety in this compound makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-[2-(2-fluorophenoxy)ethyl]quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c19-14-6-2-4-8-17(14)23-12-11-20-18(22)16-10-9-13-5-1-3-7-15(13)21-16/h1-10H,11-12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQTUSYSOLFBKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)NCCOC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.